Basic Blue 41
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFGBJTSNWTDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051624 | |
| Record name | C.I. Basic Blue 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12270-13-2 | |
| Record name | Basic Blue 41 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12270-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic blue 41 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Blue 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Degradation Methodologies for Basic Blue 41
Photocatalytic Degradation of Basic Blue 41
Photocatalytic degradation utilizes semiconductor materials, known as photocatalysts, to initiate redox reactions under light irradiation, leading to the breakdown of organic pollutants. This process is particularly effective for textile dyes, including this compound, as it can achieve complete mineralization. The efficiency of this process is influenced by various parameters such as catalyst loading, reaction time, and pH of the solution.
Nanophotocatalytic systems leverage the enhanced surface area and unique electronic properties of nanomaterials to boost photocatalytic efficiency. Several metal oxide-based nanomaterials and their composites have been investigated for the remediation of this compound.
Titanium dioxide (TiO₂), a widely recognized semiconductor, is a common photocatalyst due to its high photocatalytic activity, cost-effectiveness, chemical stability, abundance, and non-toxicity preprints.org. Its photocatalytic oxidation of this compound in aqueous solutions has been extensively studied under UV irradiation scirp.org.
TiO₂ Nanoparticles: The photocatalytic degradation of this compound using TiO₂ nanoparticles typically follows a pseudo-first-order kinetic model mdpi.comscirp.orgscirp.org. Studies have reported kinetic rate constants for TiO₂ in the range of 0.0322 min⁻¹ for the degradation of this compound mdpi.com. While TiO₂ alone is effective, its performance can be significantly enhanced when integrated into composite systems. For instance, some niobate materials have shown activity up to 23 times higher than TiO₂ for this compound degradation unesp.br.
TiO₂-Fe₃O₄-Bentonite Composites: These composites combine the photocatalytic properties of TiO₂ with the adsorbent and magnetic separation capabilities of iron(II,III) oxide (Fe₃O₄) and bentonite (B74815). The photocatalytic degradation of this compound using TiO₂-Fe₃O₄ supported by bentonite has been investigated under UV radiation researchgate.nettandfonline.comubaya.ac.id. Optimal decolorization efficiency was observed at a pH of 5.5 researchgate.nettandfonline.comubaya.ac.id. The kinetic process for photo-decolorization followed first-order kinetics based on the Langmuir-Hinshelwood heterogeneous reaction mechanism, with a reaction rate constant (k_r) of 0.7707 and an adsorption rate constant (K) of 0.01298 tandfonline.comubaya.ac.id. The presence of Fe₃O₄ is believed to enhance the photocatalytic performance of TiO₂ ubaya.ac.id.
Activated Carbon-TiO₂ Composites: Activated carbon (AC) combined with TiO₂ forms composites that exhibit synergistic adsorption and photocatalytic properties. These systems are effective for this compound degradation under UV irradiation mdpi.comnih.govresearchgate.net. Optimal conditions for this compound removal using an AC-TiO₂ photocatalyst were identified at a catalyst load of 2.6 g, a reaction time of 45 minutes, and a pH of 6 mdpi.comnih.govresearchgate.net. Under these conditions, a high desirability of 96% was achieved, representing 96% color removal and 93% turbidity removal mdpi.comnih.govresearchgate.net. The kinetic rate constant for AC-TiO₂ was estimated at 0.0366 min⁻¹ mdpi.com. The enhanced activity is attributed to the synergistic effect where AC's high adsorption capacity brings pollutants closer to TiO₂'s active sites, improving degradation efficiency and promoting electron-hole separation preprints.orgnih.govmdpi.com.
Table 1: Performance of TiO₂-Based Photocatalysts for this compound Degradation
| Photocatalyst System | Light Source | Optimal Conditions | Degradation Efficiency (%) | Kinetic Rate Constant (min⁻¹) | Reference |
| TiO₂ nanoparticles | UV | Not specified, pseudo-first-order kinetics | N/A | 0.0322 | mdpi.com |
| TiO₂-Fe₃O₄-Bentonite (coated) | UV | pH 5.5 | High decolorization | k_r = 0.7707 | tandfonline.comubaya.ac.id |
| Activated Carbon-TiO₂ | UV | Catalyst 2.6 g, 45 min, pH 6 | 96% color removal, 93% turbidity removal | 0.0366 | mdpi.comnih.govresearchgate.net |
Zinc oxide (ZnO) is another prominent n-type semiconductor photocatalyst known for its wide band gap (3.37 eV) and ability to generate charge carriers under UVA light nih.gov. ZnO-based materials have garnered significant attention for the photocatalytic remediation of polluted water due to their low cost, non-toxicity, and efficiency nih.govmdpi.com.
While neat ZnO can be effective, it has been reported to undergo lixiviation (leaching) in aqueous phases during reactions nih.gov. To overcome this, hybrid composites incorporating carbon-based materials have been developed, demonstrating higher stability and photocatalytic activity than pristine ZnO nih.gov. For instance, a hybrid material based on an amorphous-carbon matrix containing ZnO and/or highly dispersed metallic zinc (C/ZnO/Zn) achieved 96% this compound conversion after 3 hours of solar irradiation, significantly outperforming neat ZnO, which achieved 69% conversion under similar conditions nih.gov. Nanosized TiO₂-ZnO powders also showed high photocatalytic activity for this compound decolorization under solar irradiation, with a Ti/Zn molar ratio of 1:1 exhibiting the highest activity. Increasing the TiO₂/ZnO catalyst concentration from 1 to 6 g/L enhanced efficiency from 58.98% to 94.72% for 20 ppm this compound, with optimal pH around 6.21 researchgate.net.
Table 2: Performance of Zinc Oxide-Based Photocatalysts for this compound Degradation
| Photocatalyst System | Light Source | Optimal Conditions | Degradation Efficiency (%) | Reference |
| Neat ZnO | Solar | N/A | 69% (after 3h) | nih.gov |
| C/ZnO/Zn Composite | Solar | N/A | 96% (after 3h) | nih.gov |
| TiO₂-ZnO (1:1 molar ratio) | Solar | Catalyst 6-10 g/L, 20 ppm BB41, pH ~6.21 | 94.72% | researchgate.net |
Doping semiconductor photocatalysts with metal or non-metal atoms can enhance photodegradation by narrowing the band gap, increasing charge carrier separation, and reducing electron-hole recombination tandfonline.com.
Ti₀.₉₃Co₀.₀₇O₂: While specific data for Ti₀.₉₃Co₀.₀₇O₂ in this compound degradation is not readily available, studies on other dyes demonstrate its potential. For example, Ti₀.₉₃Co₀.₀₇O₂ nanoparticles exhibited significant photocatalytic performance, achieving 87% efficiency for methylene (B1212753) blue and 90% efficiency for congo red dye degradation under direct sunlight irradiation researchgate.net. This suggests that cobalt doping in TiO₂ can lead to enhanced photocatalytic activity for organic pollutants.
S, Zn co-doped SnO₂: Co-doping tin(IV) oxide (SnO₂) with sulfur and zinc has shown promising results in photocatalytic applications. For this compound, binary Zn-doped SnO₂/Al₂O₃ nanotube composites demonstrated higher photocatalytic activity compared to undoped SnO₂ nanotubes, alumina (B75360) membranes, and other related composites under visible light irradiation acs.org. This enhanced performance is attributed to factors such as a large specific area, wider visible-light absorption range, a band gap narrowed by Zn-doping, and efficient electron-hole separation acs.org. While specific degradation percentages for this compound with S, Zn co-doped SnO₂ were not explicitly detailed, a related study showed that S, Zn co-doped SnO₂ exhibited 92.2% photocatalytic activity for crystal violet dye degradation under UV light within 75 minutes, outperforming pure SnO₂ nanomaterials researchgate.net.
Table 3: Performance of Co-Doped Metal Oxide Photocatalysts
| Photocatalyst System | Target Dye (if not BB41) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Ti₀.₉₃Co₀.₀₇O₂ | Methylene Blue, Congo Red | Sunlight | 87% (MB), 90% (CR) | N/A | researchgate.net |
| S, Zn co-doped SnO₂/Al₂O₃ NT | This compound | Visible Light | Higher than undoped SnO₂ | N/A | acs.org |
| S, Zn co-doped SnO₂ (for comparison) | Crystal Violet | UV | 92.2% | 75 | researchgate.net |
The photocatalytic degradation of organic dyes like this compound typically involves the generation of highly reactive species on the surface of the semiconductor photocatalyst upon light absorption.
When a semiconductor photocatalyst, such as TiO₂, is irradiated with light of sufficient energy (equal to or greater than its band gap energy), electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positive holes (h⁺) in the valence band scirp.org. These photogenerated electron-hole pairs are crucial for initiating the degradation process.
The reactive oxygen species (ROS) play a pivotal role in the degradation of this compound:
Hole Oxidation: The positive holes (h⁺) can directly oxidize organic dye molecules adsorbed on the photocatalyst surface scirp.orgscirp.org. Alternatively, they can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH) mdpi.comscirp.orgscirp.orgtandfonline.com.
Electron Reduction: The photogenerated electrons (e⁻) in the conduction band typically react with dissolved oxygen (O₂) adsorbed on the photocatalyst surface to generate superoxide (B77818) radical anions (•O₂⁻) scirp.orgtandfonline.com.
Further Reactions: The superoxide radicals (•O₂⁻) can then react with water or protons to form hydroperoxyl radicals (•OOH) and eventually more hydroxyl radicals (•OH) tandfonline.com.
The hydroxyl radicals (•OH) are considered the primary active species due to their strong oxidizing power, leading to the complete degradation and ring dissociation of the dye molecules mdpi.comscirp.orgscirp.orgtandfonline.com. The synergistic action of these reactive oxygen species (h⁺, •OH, •O₂⁻) initiates a series of redox reactions that break down the complex organic structure of this compound into simpler, less harmful inorganic ions and ultimately to carbon dioxide and water, achieving complete mineralization scirp.orgtandfonline.com.
Mechanistic Pathways of Photocatalytic Degradation of this compound
Mineralization Pathways and Intermediate Product Identification
Photocatalytic degradation of this compound aims for complete mineralization, converting the complex dye structure into simple, harmless compounds like carbon dioxide (CO₂) and water (H₂O). Current time information in Bordeaux, FR. During the degradation process, the intricate molecular structure of this compound undergoes a series of transformations, leading to the formation of various intermediate products before achieving complete mineralization. wikipedia.orgscribd.com
Detailed studies employing techniques such as gas chromatography-mass spectrometry (GC/MS) and ion chromatography (IC) have identified key intermediate compounds. wikipedia.orgscribd.comfishersci.ievedantu.comfishersci.se Specifically, the nitrogen atoms and aromatic groups present in the this compound molecule are converted into smaller, more oxidized species. These identified intermediate and end products include urea, nitrate (B79036), formic acid, acetic acid, and oxalic acid. wikipedia.orgscribd.comfishersci.ievedantu.comfishersci.se The reduction in chemical oxygen demand (COD) is frequently used as an indicator of the extent of mineralization during the degradation of this compound. alfa-chemistry.comwikipedia.orgwikidata.org
Kinetic Studies of Photocatalytic Degradation
Understanding the kinetics of photocatalytic degradation is crucial for optimizing reaction conditions and designing efficient treatment systems for this compound. Kinetic models help describe the rate at which the dye is removed from the solution under various experimental parameters.
Pseudo-First-Order Kinetic Models
The photocatalytic degradation of this compound in aqueous solutions frequently follows pseudo-first-order kinetics. alfa-chemistry.comwikipedia.orgscribd.comfishersci.ievedantu.comfishersci.sewikipedia.org16streets.comscribd.comwikipedia.orgwikipedia.orgamericanelements.com This model suggests that the reaction rate is directly proportional to the concentration of the dye. The linear relationship observed between the decreasing dye concentration and irradiation time supports the applicability of this kinetic model. alfa-chemistry.comwikipedia.orgscribd.com
The pseudo-first-order kinetic model is typically expressed as:
ln(C₀/C) = kt
Where:
C₀ is the initial dye concentration.
C is the dye concentration at time t.
k is the apparent pseudo-first-order rate constant (min⁻¹).
t is the irradiation time.
Studies have reported high correlation coefficients (R²) for the pseudo-first-order model, indicating a good fit to experimental data. For instance, R² values of 0.9918 have been observed in sonochemical degradation assisted by TiO₂ and H₂O₂ wikipedia.orgscribd.comfishersci.ievedantu.comfishersci.se, while photocatalytic degradation using TiO₂-Fe₃O₄-bentonite coatings showed an R² value of 0.9812 16streets.com. For hybrid materials based on amorphous carbon and ZnO/Zn, regression factors higher than 0.99 were reported, further confirming the first-order mechanism. americanelements.com
Table 1: Representative Pseudo-First-Order Kinetic Parameters for this compound Degradation
| Study/Catalyst System | R² Value |
| Sonochemical (TiO₂/H₂O₂) | 0.9918 |
| Photocatalytic (TiO₂-Fe₃O₄-bentonite) | 0.9812 |
| Photocatalytic (C/Zn and C/ZnO/Zn composites) | >0.99 |
Langmuir-Hinshelwood Heterogeneous Reaction Mechanisms
The Langmuir-Hinshelwood (L-H) model is widely applied to describe the kinetics of heterogeneous photocatalytic reactions, including the degradation of this compound. alfa-chemistry.comwikipedia.org16streets.comscribd.comwikipedia.orgwikipedia.orgiarc.fr This model is particularly relevant because photocatalytic degradation primarily occurs on the surface of the catalyst, where adsorbed substrate molecules interact with photogenerated oxidants (e.g., hydroxyl radicals). alfa-chemistry.comscribd.comwikipedia.org
The L-H model considers both the adsorption of the reactant onto the catalyst surface and the subsequent surface reaction. The rate equation for the L-H model can be simplified to a pseudo-first-order equation under certain conditions, especially when the initial concentration of the pollutant is low or the adsorption is strong. wikipedia.org
The general form of the Langmuir-Hinshelwood kinetic equation is:
r = (kᵣ K C) / (1 + K C)
Where:
r is the reaction rate.
kᵣ is the intrinsic reaction rate constant.
K is the adsorption equilibrium constant.
C is the concentration of the reactant in the solution.
For this compound, studies have reported specific constants for the L-H mechanism. For instance, in one photocatalytic decolorization study, the reaction rate constant (kᵣ) was determined to be 0.7707, and the adsorption rate constant (K) was 0.01298, indicating that the process follows a first-order kinetic based on this mechanism. 16streets.com
Parametric Optimization of Photocatalytic Systems
Optimizing operational parameters is essential for maximizing the efficiency of photocatalytic degradation of this compound. Key factors include the initial dye concentration and the pH of the solution.
Influence of Initial Dye Concentration
The initial concentration of this compound significantly influences the efficiency and rate of its photocatalytic degradation. alfa-chemistry.comwikipedia.orgscribd.comfishersci.ievedantu.comfishersci.sewikipedia.orgscribd.comfishersci.comfishersci.at Generally, an increase in the initial dye concentration leads to a decrease in the degradation rate or efficiency. wikipedia.orgscribd.comfishersci.ievedantu.comfishersci.sewikipedia.orgscribd.comfishersci.comfishersci.at
Several factors contribute to this observed trend:
Reduced Hydroxyl Radical Production: When active sites are covered by dye ions, the interaction between water molecules (or other electron donors) and the photogenerated holes on the catalyst surface is hindered, leading to a decrease in the production of highly reactive hydroxyl radicals (•OH), which are primary oxidizing species. scribd.comfishersci.com
UV Screening Effect: High concentrations of dye molecules can absorb a significant portion of the incident UV radiation, preventing it from reaching the catalyst surface. This "shadow effect" reduces the number of photons available to activate the photocatalyst and generate electron-hole pairs, thereby lowering the efficiency of the catalytic reaction. scribd.comfishersci.com
Optimal initial dye concentrations have been identified in various studies to achieve maximum degradation efficiency. For instance, an optimal concentration of 50 mg/L has been reported in some photocatalytic studies to mitigate the shadow effect wikipedia.orgfishersci.com. In sonochemical degradation, an optimal dye concentration of 10 ppm was found wikipedia.orgscribd.comfishersci.ievedantu.comfishersci.se. Another study reported an optimal concentration of 53 mg/L for photocatalytic degradation using a Zn-TiO₂ system. fishersci.at
Table 2: Effect of Initial Dye Concentration on Photocatalytic Degradation Rate Constant (k)
| Initial Dye Concentration (mg·L⁻¹) | Apparent Decolorization Rate Constant (k) (L·mol⁻¹·min⁻¹) scribd.com |
| 25.0 | 0.010 |
| 50.0 | 0.015 |
| 100.0 | 0.005 |
| 150.0 | 0.004 |
Note: Data from a TiO₂ nanoparticle photocatalysis study. scribd.com
Effect of pH on Photocatalytic Efficiency and Surface Charge
The pH of the solution is a critical operational parameter in heterogeneous photocatalytic systems, as it profoundly influences the surface charge characteristics of the photocatalyst, the aggregation state of catalyst particles, and the positions of the conduction and valence bands. wikipedia.orgscribd.com These factors collectively impact the adsorption of dye molecules and the generation of reactive oxygen species.
For titanium dioxide (TiO₂), a commonly used photocatalyst, the point of zero charge (PZC) is approximately pH 6.8. wikipedia.orgscribd.com This means that at pH values below 6.8, the TiO₂ surface tends to be positively charged, while at pH values above 6.8, it becomes negatively charged. wikipedia.orgscribd.com
The interaction between the photocatalyst surface and this compound, which is a cationic dye, is governed by electrostatic forces. While some studies suggest that an alkaline medium might be optimal for certain systems wikipedia.org, a general trend observed in several photocatalytic degradation studies of this compound indicates higher efficiency in acidic or near-neutral conditions. For example, some research points to a higher efficiency in acidic media (pH < 6) compared to neutral or alkaline conditions Current time information in Bordeaux, FR.. The highest decolorization efficiency has been reported at a pH of 5.5 in some systems 16streets.com. Conversely, increasing the pH from 6 to 9 can decrease color and turbidity removal efficiency, suggesting that acidic conditions may enhance pollutant charge neutralization Current time information in Bordeaux, FR.. The effect of pH can be complex, as it not only influences the surface charge of the catalyst but also the speciation and stability of the dye molecules and the formation of hydroxyl radicals. wikipedia.orgscribd.com
Catalyst Loading and Light Scattering Effects
In photocatalytic degradation processes, such as those employing titanium dioxide (TiO2) nanoparticles, the concentration of the catalyst, or catalyst loading, plays a critical role in determining the efficiency of dye removal. Initially, increasing the catalyst loading generally enhances the degradation rate by providing more active sites for the photocatalytic reaction alfa-chemistry.com. However, this relationship is not linear and reaches an optimum point, beyond which further increases in catalyst concentration can lead to a reduction in degradation efficiency alfa-chemistry.comwikidata.orgnih.govCurrent time information in Davidson County, US..
This decline in efficiency at higher catalyst loadings is primarily attributed to two phenomena: light scattering and screening effects alfa-chemistry.comwikidata.orgCurrent time information in Davidson County, US.uni.lu. As the concentration of catalyst nanoparticles (e.g., TiO2 or ZnO) in the solution increases, the suspension becomes more turbid. This increased turbidity causes a significant portion of the incident light to be scattered or absorbed by the excess catalyst particles, preventing the light from reaching the active sites on other catalyst particles alfa-chemistry.comCurrent time information in Davidson County, US.uni.lu. This "screening effect" reduces the effective illuminated surface area of the catalyst, thereby limiting the generation of reactive oxygen species (like hydroxyl radicals) essential for dye degradation Current time information in Davidson County, US.uni.lu. Additionally, at very high concentrations, catalyst particles can aggregate, further reducing the available surface area and hindering their catalytic activity alfa-chemistry.comuni.lu.
For instance, in the photocatalytic decolorization and degradation of C.I. This compound using TiO2 nanoparticles, an optimal catalyst loading was identified. One study found that increasing TiO2 concentration up to 0.4 g·L⁻¹ enhanced the decolourization rate, but further increases beyond this point resulted in decreased efficiency, demonstrating the impact of light attenuation and scattering Current time information in Davidson County, US.. This highlights the importance of optimizing catalyst loading to ensure efficient photon absorption and maximize the photocatalytic reaction rate.
Application of Response Surface Methodology and Box-Behnken Design
Response Surface Methodology (RSM), particularly when coupled with the Box-Behnken Design (BBD), is a powerful statistical tool widely employed for optimizing complex chemical processes, including the degradation of this compound sigmaaldrich.comwikipedia.orgnih.govuni-freiburg.defishersci.be. This approach allows researchers to investigate the interactive effects of multiple independent variables on one or more response variables, minimizing the number of experimental runs compared to traditional one-factor-at-a-time methods nih.gov.
In the context of this compound degradation, RSM and BBD have been utilized to determine optimal operating conditions for various advanced oxidation processes. For example, in the photocatalytic degradation of this compound using an activated carbon (AC)-TiO2 photocatalyst under UV irradiation, a BBD with three input variables—catalyst load, reaction time, and pH—was employed sigmaaldrich.comuni-freiburg.defishersci.be. The study generated a 17-run experiment matrix to assess the interaction effects on color and turbidity removal sigmaaldrich.comuni-freiburg.defishersci.be.
The analysis of variance (ANOVA) revealed that the catalyst load was the most significant factor, exhibiting a strong antagonistic impact on the process, while the interaction between reaction time and pH positively influenced the degradation sigmaaldrich.comfishersci.be. Optimal conditions were identified, leading to high removal efficiencies:
Table 1: Optimal Conditions for Photocatalytic Degradation of this compound using AC-TiO2 sigmaaldrich.comfishersci.be
| Parameter | Optimal Value |
| Catalyst Load | 2.6 g |
| Reaction Time | 45 min |
| pH | 6 |
| Color Removal | 96% |
| Turbidity Removal | 93% |
Similarly, RSM based on BBD has been applied to optimize the enzymatic degradation of this compound using laccase-mediated systems wikipedia.org. In this case, the main and interaction effects of pH, mediator (ABTS) concentration, and laccase activity were investigated wikipedia.org. The statistical analysis confirmed the model's significance (P-value < 0.0001) in reliably predicting BB41 removal efficiency wikipedia.org. Optimal conditions for complete decolorization were determined:
Table 2: Optimal Conditions for Laccase-Mediated Degradation of this compound wikipedia.org
| Parameter | Optimal Value |
| Solution pH | 5 |
| ABTS Mediator Concentration | 0.2 mM |
| Laccase Activity | 0.2 U mL⁻¹ |
The application of RSM and BBD provides a systematic and efficient approach to understanding the complex interplay of process parameters and achieving high degradation efficiencies for this compound.
Sonochemical Degradation of this compound
Sonochemical degradation utilizes ultrasonic waves to induce chemical reactions in aqueous solutions. The collapse of cavitation bubbles generated by ultrasound creates extreme localized conditions, including high temperatures and pressures, leading to the formation of highly reactive species such as hydroxyl radicals (•OH). These radicals are potent oxidants capable of degrading organic pollutants like this compound.
Synergistic Effects with Nanocatalysts (e.g., nanoTiO2 and H2O2)
The efficiency of sonochemical degradation of this compound can be significantly enhanced through synergistic effects when combined with nanocatalysts and chemical oxidants like hydrogen peroxide (H2O2). The addition of nanoTiO2 acts as a catalyst, promoting the generation of more hydroxyl radicals under sonication. H2O2 further contributes to radical production, as its molecules can be cleaved by ultrasound or react with other radicals to form additional reactive species.
Kinetics and Intermediate Compounds Analysis
Kinetic studies on the sonochemical degradation of this compound, particularly when assisted by nanoTiO2 and H2O2, consistently show that the degradation process follows a pseudo-first-order mechanism. This indicates that the rate of degradation is directly proportional to the concentration of the dye at any given time. The correlation coefficient (R²) for this pseudo-first-order model has been reported to be high, approximately 0.9918, under specific experimental conditions.
The analysis of intermediate compounds formed during the sonochemical degradation provides crucial insights into the degradation pathway and the extent of mineralization. Integrated gas chromatography–mass spectrometry (GC/MS) and ion chromatograph (IC) have been employed to identify these intermediate species. Research findings indicate that during the decolorization process, the complex structure of this compound is broken down, with its nitrogen atoms and aromatic groups being converted into simpler, less harmful compounds. Identified intermediate and final products include urea, nitrate, formic acid, acetic acid, and oxalic acid. This suggests that sonochemical degradation, especially with synergistic enhancements, can effectively transform this compound into non-toxic or less toxic end products.
Enzymatic and Biological Degradation of this compound
Enzymatic and biological degradation methods offer an environmentally friendly alternative for treating dye-containing wastewaters. These approaches leverage the catalytic power of enzymes or the metabolic capabilities of microorganisms to break down complex dye molecules.
Adsorption Phenomena and Material Science for Basic Blue 41 Remediation
Development and Characterization of Novel Adsorbents for Basic Blue 41
The pursuit of efficient this compound remediation has led to the development and characterization of diverse novel adsorbents. These materials are broadly categorized into carbon-based, inorganic, and biomass/biopolymer-based adsorbents, each offering unique advantages for dye removal from aqueous solutions. iwaponline.com
Carbon-Based Adsorbents (e.g., Activated Carbon from filamentous algae, modified tea waste)
While specific detailed studies on the adsorption of this compound by activated carbon derived from filamentous algae or modified tea waste were not extensively found, activated carbon is generally recognized for its high adsorption capacity for dyes, attributed to its extensive porous structure and large surface area. iwaponline.com However, the economic viability of its production and regeneration can be a limiting factor. iwaponline.com
Inorganic Adsorbents
Inorganic adsorbents leverage their distinct structural and surface properties to facilitate the removal of this compound.
Silica-Based Materials (e.g., Nanoporous Silica (B1680970) (NPS), MCM-41, Na-kenyaite, aluminosilicate (B74896) sorbents like montmorillonite (B579905) and bentonite)
Silica-based materials, particularly Na-kenyaite, have demonstrated significant efficacy in this compound adsorption. Na-kenyaite, a layered silicate (B1173343), can be synthesized via hydrothermal processes and exhibits notable adsorption capabilities. mdpi.combohrium.comresearchgate.net Research indicates that Na-kenyaite achieves optimal dye removal rates of approximately 99% at pH levels exceeding 7. mdpi.combohrium.com The maximum removal capacity, as estimated by the Langmuir isotherm, ranges between 124 and 165 mg/g. mdpi.combohrium.com The adsorption mechanism primarily involves the dye molecules interacting with the external surface of the silicate layers, with the Na-kenyaite structure remaining stable post-adsorption. mdpi.com Another layered silicate, Na-magadiite, has also shown promising results, with maximum removal capacities of 219 mg/g when prepared from a Ludox-HS40% silica source and 167 mg/g from fumed silica. researchgate.net The removal efficiency of this compound by Na-magadiite was enhanced at basic pH values (8 to 10), reaching up to 95%. researchgate.net Both Na-kenyaite and Na-magadiite exhibit good regenerability, allowing for multiple reuse cycles. mdpi.combohrium.comresearchgate.net
Metal Oxide Nanoparticles (e.g., Sodium Dodecyl Sulphate coated magnetite nanoparticles)
Sodium dodecyl sulphate (SDS) coated magnetite nanoparticles (SDS-Fe3O4 NPs) represent a highly efficient class of adsorbents for this compound. analchemres.organalchemres.orgresearchgate.net These nanoparticles exhibit rapid adsorption kinetics, achieving equilibrium within a mere 30 minutes. analchemres.organalchemres.orgresearchgate.net The Langmuir isotherm model best describes the adsorption behavior, indicating a monolayer adsorption process with an impressive maximum adsorption capacity of 2000.6 mg/g. analchemres.organalchemres.orgresearchgate.net Furthermore, SDS-Fe3O4 NPs demonstrate excellent reusability, capable of being regenerated and reused for at least six cycles without substantial loss in performance. analchemres.orgresearchgate.netsbu.ac.ir Optimal adsorption of this compound by SDS-Fe3O4 NPs was observed at pH 3.0, with efficiency decreasing as the pH increased towards neutrality. analchemres.org
Natural Mineral Adsorbents (e.g., natural zeolitic tuff, bituminous shale)
Bituminous shale has been investigated for its capacity to remove this compound from aqueous solutions. researchgate.net The adsorption process on bituminous shale follows a first-order kinetic model, and the equilibrium data are well-fitted by the Langmuir isotherm. researchgate.net Studies have shown that the adsorption capacity of bituminous shale for this compound increases with decreasing particle size and rising temperature. researchgate.net
Biomass and Biopolymer-Based Adsorbents (e.g., Juniperus excelsa shavings powder, rice stems, raw/activated termite mound, live activated sludge)
Biomass and biopolymer-based materials offer sustainable and cost-effective alternatives for this compound remediation.
Juniperus excelsa shavings powder (JESP) has been successfully employed for this compound removal. yildiz.edu.trdergipark.org.trdntb.gov.uaresearchgate.netresearchgate.net The adsorption data for JESP are well-described by the Freundlich isotherm, suggesting a favorable adsorption process, particularly at elevated temperatures. yildiz.edu.trdergipark.org.trresearchgate.net The kinetics of the adsorption process conform to a pseudo-second-order model. yildiz.edu.trdergipark.org.trresearchgate.net An increase in initial dye concentration from 25 to 100 mg/L resulted in an increase in JESP's adsorption capacity for this compound, from 3.06 to 16.53 mg/g. yildiz.edu.trdergipark.org.tr Thermodynamic analysis indicates that the adsorption is an endothermic and spontaneous process. yildiz.edu.trdergipark.org.tr
Raw and chemically modified rice stems have also been explored for this compound removal, with citric acid modification enhancing their efficiency. ijcce.ac.irsid.irresearchgate.netcivilica.com Adsorption performance improved with increased contact time and adsorbent dose, and dye adsorption was more favorable at higher pH values. ijcce.ac.irsid.irresearchgate.net The Langmuir isotherm model provided the best fit for equilibrium data for both raw and modified rice stems (R² > 0.98), while the pseudo-second-order model accurately described the adsorption kinetics (R² > 0.99). ijcce.ac.irsid.irresearchgate.net Under optimal conditions, raw rice stems achieved a 75% removal efficiency, while modified rice stems demonstrated a higher efficiency of 96% for this compound. sid.ir
Termite mounds, both in their raw (R-TM) and heat-treated (H-TM) forms, have shown considerable potential for this compound adsorption. iwaponline.comresearchgate.netscilit.com Heat treatment significantly increased the surface area of the termite mound, enhancing its adsorptive properties. iwaponline.com Optimized conditions led to removal efficiencies of 89.72% for R-TM and 96.99% for H-TM. iwaponline.comresearchgate.net The Langmuir isotherm model best described the adsorption equilibrium for both, yielding maximum monolayer adsorption capacities of 18.48 mg/g for R-TM and 26.25 mg/g for H-TM. iwaponline.comresearchgate.net The adsorption kinetics were best described by the pseudo-second-order model. iwaponline.comresearchgate.net Further advancements include the development of a magnetic iron oxide-heat-activated termite mound (Fe3O4-HTM) composite, which achieved an impressive 98% removal efficiency for this compound under optimized conditions (2.6 g/L dosage, 47.5 minutes contact time, 60°C temperature, and 100 mg/L initial dye concentration). preprints.orgmdpi.compreprints.orgscilit.comresearchgate.net This composite also demonstrated reusability, maintaining a 78% removal efficiency after four cycles, and offered the advantage of easy magnetic separation from the treated solution. preprints.orgmdpi.compreprints.orgscilit.comresearchgate.net The inherent adsorption properties of termite mounds are attributed to their composition, which includes significant amounts of silicon, aluminum, iron, and titanium oxides. iwaponline.commdpi.compreprints.org
Live activated sludge has also been investigated for its biosorption capabilities concerning this compound. researchgate.netresearchgate.net Initial studies indicated that this compound was effectively adsorbed by live activated sludge, reaching equilibrium within 80 minutes. researchgate.netresearchgate.net The dye-sludge system was found to conform to the Langmuir, Freundlich, and Redlich-Peterson isotherm models. researchgate.netresearchgate.net A maximum monolayer adsorption capacity of 437 mg/g was determined based on the Langmuir model, and the adsorption kinetics were best described by the pseudo-second-order model. researchgate.netresearchgate.net
Table 1: Summary of Adsorption Capacities for this compound by Various Adsorbents
| Adsorbent Type | Specific Adsorbent | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Key Findings / Conditions | Source |
|---|---|---|---|---|---|
| Inorganic | Na-kenyaite | 124 - 165 | Langmuir | Optimal removal ~99% at pH > 7; Regenerable for 7 cycles. | mdpi.combohrium.com |
| Inorganic | Na-magadiite | 219 (Ludox-HS40% silica) / 167 (fumed silica) | Langmuir | Enhanced removal at pH 8-10 (max 95%); Regenerable. | researchgate.net |
| Inorganic | Sodium Dodecyl Sulphate coated magnetite nanoparticles (SDS-Fe3O4 NPs) | 2000.6 | Langmuir | Fast kinetics (equilibrium in 30 min); Regenerable for 6 cycles; Max adsorption at pH 3.0. | analchemres.organalchemres.orgresearchgate.net |
| Natural Mineral | Bituminous Shale | (Not explicitly stated as qmax, but adsorption increased with temperature and smaller particle size) | Langmuir | First-order kinetics. | researchgate.net |
| Biomass/Biopolymer | Juniperus excelsa shavings powder (JESP) | 16.53 (at 100 mg/L initial dye conc. and 318 K) | Freundlich | Pseudo-second-order kinetics; Endothermic and spontaneous. | yildiz.edu.trdergipark.org.tr |
| Biomass/Biopolymer | Raw Termite Mound (R-TM) | 18.48 | Langmuir | Removal efficiency 89.72%; Pseudo-second-order kinetics. | iwaponline.comresearchgate.net |
| Biomass/Biopolymer | Heat-Treated Termite Mound (H-TM) | 26.25 | Langmuir | Removal efficiency 96.99%; Pseudo-second-order kinetics; Enhanced surface area. | iwaponline.comresearchgate.net |
| Biomass/Biopolymer | Magnetic Iron Oxide-Heat-Activated Termite Mound (Fe3O4-HTM) | (Not explicitly stated as qmax, but 98% removal efficiency) | (Not explicitly stated) | 2.6 g/L dosage, 47.5 min contact time, 60°C, 100 mg/L initial dye conc.; Reusable (78% after 4 cycles); Magnetically separable. | preprints.orgmdpi.compreprints.orgscilit.comresearchgate.net |
| Biomass/Biopolymer | Raw Rice Stems | (Not explicitly stated as qmax, but 75% removal efficiency) | Langmuir | Pseudo-second-order kinetics; Adsorption increased with pH. | ijcce.ac.irsid.irresearchgate.net |
| Biomass/Biopolymer | Modified Rice Stems (Citric Acid) | (Not explicitly stated as qmax, but 96% removal efficiency) | Langmuir | Pseudo-second-order kinetics; Adsorption increased with pH; Enhanced by chemical modification. | ijcce.ac.irsid.irresearchgate.net |
| Biomass/Biopolymer | Live Activated Sludge | 437 | Langmuir | Equilibrium in 80 min; Pseudo-second-order kinetics. | researchgate.netresearchgate.net |
Polymeric and Composite Adsorbents (e.g., Perfluorosulfonic acid-based polymer, Molecularly Imprinted Polymers (MIPs))
Polymeric and composite adsorbents offer enhanced removal efficiencies and selectivity for this compound due to their tunable properties and specific recognition capabilities.
Perfluorosulfonic Acid-Based Polymer (PFSA): Perfluorosulfonic acid-based polymers, such as Nafion® N-117, have been investigated for the removal of basic dyestuffs, including this compound ijcce.ac.irhitachi-hightech.com. These polymers exhibit excellent proton conductivity and can be effective in adsorbing cationic dyes ijcce.ac.irhitachi-hightech.com. A study utilizing PFSA for BB41 removal found optimal conditions at pH 7.5, temperature 54.6 °C, initial concentration 67.1 mg/L, and a treatment time of 69.5 minutes, achieving a removal performance of 99.5% ijcce.ac.ir. Furthermore, PFSA demonstrated high reusability, capable of being regenerated for up to 20 cycles without significant performance loss ijcce.ac.ir.
Molecularly Imprinted Polymers (MIPs): Molecularly Imprinted Polymers are synthetic polymers designed with specific molecular cavities that are complementary to a target analyte in terms of size, shape, and functional groups, allowing for selective recognition and binding nih.govmdpi.com. For this compound, a novel imprinted molecular poly(ethylene terephthalate) (MIPBB41) has been developed using a non-covalent imprinting approach, with acrylic acid-grafted polyethylene (B3416737) terephthalate (B1205515) (PET-g-AA) as the functional polymer and N,N'-methylene-bis-acrylamide (MBA) as the crosslinking reagent researchgate.netjcchems.com. This MIP demonstrated a maximum adsorption capacity of 144.8 mg/g for BB41 in water at pH 6.2 researchgate.netjcchems.com. Compared to a non-imprinted polymer (NMIP), the MIP exhibited a recognition coefficient of 3.14, indicating a higher affinity for the dye due to the formation of specific recognition sites researchgate.net. Other studies have also shown MIPs to be effective, with one reporting a maximum adsorption capacity of 99.0 mg/g for Basic Blue dye, following a pseudo-second-order kinetic model and Langmuir isotherm researchgate.net. Electrospun polymeric nanofibers (EPNFs) and their nanocomposites, including chitosan/poly(vinyl alcohol)/amino-functionalized montmorillonite nanocomposite electrospun membranes, have also been fabricated and utilized for the removal of this compound, leveraging their high surface area-to-volume ratio and porosity bohrium.com.
Adsorption Isotherm Modeling for this compound
Adsorption isotherm models describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent and the adsorbate concentration in the bulk solution at a constant temperature. Several models are commonly applied to understand the adsorption mechanism of this compound.
Langmuir Isotherm Model
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, where no interaction occurs between adsorbed molecules ijcce.ac.ir. Many studies have found the Langmuir model to be a good fit for this compound adsorption data, often indicating a monolayer adsorption process.
Rice Stems: Both raw and modified rice stems showed good fitting to the Langmuir model (R² > 0.98) for BB41 adsorption ijcce.ac.irresearchgate.netsid.ir.
Porous Clay Heterostructure (PACH): PACH materials demonstrated maximum removal capabilities between 274 and 300 mg/g, as determined by the Langmuir model researchgate.net. Another porous clay heterostructure material had a removal capacity of 279 mg/g researchgate.net. The insertion of zirconium into PCHs improved the maximum adsorbed amount to 346 mg/g, as estimated by the Langmuir model researchgate.net.
Coconut Fiber Particles (CFP): The Langmuir isotherm model fit the equilibrium data well for the adsorption of BB41 onto CFP iau.ir.
Termite Mound: Both raw (R-TM) and heat-treated (H-TM) termite mound adsorbents showed that the Langmuir isotherm best described their adsorption equilibrium, with maximum monolayer adsorption capacities of 18.48 mg/g for R-TM and 26.25 mg/g for H-TM iwaponline.comiwaponline.com.
Molecularly Imprinted Polymers (MIPs): The adsorption isotherm for MIPBB41 was described by the Langmuir model, with a maximum adsorption capacity of 144.8 mg/g researchgate.netjcchems.com. Another MIP study reported a maximum adsorption capacity of 99.0 mg/g, also fitting the Langmuir model researchgate.net.
Silica Fume (SF): For this compound adsorption on SF, the maximum adsorption capacity according to Langmuir isotherm data was found to be 41.95 mg/g shd-pub.org.rs.
Table 1: Langmuir Isotherm Model Parameters for this compound Adsorption
| Adsorbent | Maximum Adsorption Capacity (Qm) (mg/g) | R² Value (if available) | Reference |
| Raw Rice Stems | - | > 0.98 | ijcce.ac.irresearchgate.netsid.ir |
| Modified Rice Stems (Citric Acid treated) | - | > 0.98 | ijcce.ac.irresearchgate.netsid.ir |
| Porous Clay Heterostructure (PACH) | 274 - 300 | - | researchgate.net |
| Porous Clay Heterostructure (PCH, with Zr) | 346 | - | researchgate.net |
| Coconut Fiber Particles (CFP) | - | - | iau.ir |
| Raw Termite Mound (R-TM) | 18.48 | - | iwaponline.comiwaponline.com |
| Heat-Treated Termite Mound (H-TM) | 26.25 | - | iwaponline.comiwaponline.com |
| Molecularly Imprinted Polymer (MIPBB41) | 144.8 | - | researchgate.netjcchems.com |
| Molecularly Imprinted Polymer (MIP) | 99.0 | - | researchgate.net |
| Silica Fume (SF) | 41.95 | - | shd-pub.org.rs |
| Modified Tea Waste | 48.78 | 0.98 | bipublication.com |
Freundlich Isotherm Model
The Freundlich isotherm model is an empirical equation that describes heterogeneous surface adsorption and multilayer adsorption, assuming that the adsorption sites are not uniform researchgate.net.
Volcanic Tuff: The Freundlich isotherm was found to be the best-fit model for this compound adsorption onto natural zeolitic tuff researchgate.net.
Juniperus excelsa Shavings Powder (JESP): The Freundlich isotherm model was more convenient than Langmuir and Temkin models for BB41 adsorption on JESP, with coefficients increasing with temperature, indicating favorable adsorption at higher temperatures dergipark.org.tr.
Natural and Mn-modified Diatomite: For BB41 adsorption on natural diatomite (ND) and Mn-modified diatomite (MD), the Freundlich isotherm model provided a better fit than Langmuir and Temkin models deswater.com.
Salda Mud (SM): The Freundlich isotherm model was best fitted with high correlation constants (R² = 0.999) for ultrasound-assisted adsorption of BB41 onto Salda mud, suggesting a heterogeneous system researchgate.netdergipark.org.tr.
Scolymus hispanicus: The Freundlich model showed the best fit (R² = 0.991) for BB41 adsorption onto untreated Scolymus hispanicus researchgate.net.
Silica Fume (SF): The adsorption of BB41 on SF followed the Freundlich isotherm model shd-pub.org.rs.
Groundnut Shell Biochar (GnSB): The Freundlich model was found to be a good fit when compared to other two-parameter isotherms, with KF and nF values indicating favorable adsorption aloki.hu.
Temkin Isotherm Model
The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on adsorption, suggesting that the heat of adsorption decreases linearly with increasing coverage due to these interactions sid.ir.
Rice Stems: The applicability of the adsorption data for BB41 onto raw and modified rice stems was explained by the Temkin isotherm, among others ijcce.ac.irsid.ir.
Volcanic Tuff: The Temkin isotherm model was used in the analysis of BB41 adsorption onto natural zeolitic tuff researchgate.net.
Juniperus excelsa Shavings Powder (JESP): The Temkin adsorption isotherm was used to model equilibrium data for BB41 adsorption on JESP dergipark.org.tr.
Natural and Mn-modified Diatomite: The Temkin isotherm model was applied to analyze BB41 adsorption on natural and Mn-modified diatomite deswater.com.
Salda Mud (SM): The Temkin isotherm was among the models used to calculate parameters for BB41 adsorption onto Salda mud dergipark.org.tr.
Brunauer-Emmett-Teller (BET) Isotherm Model
The BET isotherm model extends the Langmuir theory to multilayer adsorption, describing physical adsorption of gas molecules on a solid surface researchgate.net. While primarily used for gas adsorption, it is sometimes applied to liquid-phase adsorption to understand multilayer formation.
Rice Stems: The applicability of the adsorption data for BB41 onto raw and modified rice stems was explained by the BET isotherm ijcce.ac.irsid.ir.
Coconut Fiber Particles (CFP): The BET adsorption isotherm model was applied to describe the equilibrium isotherms for BB41 removal using CFP iau.ir.
Waste Bricks: The BET equation was used to estimate specific surface area, total pore volume, and average pore diameter from nitrogen adsorption isotherms for waste bricks used in BB41 removal mdpi.com.
Termite Mound: BET analysis was performed to characterize raw and heat-treated termite mound adsorbents, revealing an increase in specific surface area upon calcination (R-TM: 31.5 m²/g, H-TM: 45.69 m²/g) iwaponline.com.
Adsorption Kinetic Studies for this compound
Adsorption kinetic studies investigate the rate at which the adsorption process occurs, providing insights into the mechanism of mass transfer and the rate-limiting steps. Common models include pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.
Pseudo-Second-Order Kinetics: This model is frequently reported as the best fit for this compound adsorption across various adsorbents, suggesting that the adsorption rate is controlled by chemical adsorption involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate.
Rice Stems: Adsorption kinetics for BB41 onto both raw and modified rice stems were more fitted by the pseudo-second-order model (R² > 0.99) ijcce.ac.irresearchgate.netsid.ir.
Modified Tea Waste: The adsorption of this compound on modified tea waste complied with pseudo-second-order kinetics (r² > 0.99) for all concentrations bipublication.com.
Natural Zeolitic Tuff: Kinetic studies showed that the adsorption of BB41 onto natural zeolitic tuff followed pseudo-second-order kinetics researchgate.net.
Juniperus excelsa Shavings Powder (JESP): The process fit the pseudo-second-order kinetic model with higher R² values than other models dergipark.org.tr.
Natural and Mn-modified Diatomite: Adsorption kinetics for BB41 on diatomite best fit the pseudo-second-order model deswater.com.
Silica Fume (SF): The adsorption process of BB41 on SF followed pseudo-second-order kinetics shd-pub.org.rs.
Termite Mound: The pseudo-second-order kinetic model was the best fit for the experimental data of both raw and heat-treated termite mound iwaponline.comiwaponline.com.
Molecularly Imprinted Polymers (MIPs): The adsorption rate for MIPs synthesized for Basic Blue dye was well described by a pseudo-second-order kinetic model mdpi.comresearchgate.net.
Scolymus hispanicus: Pseudo-second-order kinetics was tested and likely provided a good fit, though the best fit for isotherms was Freundlich researchgate.net.
Pseudo-First-Order Kinetics: While less frequently the best fit, this model is sometimes applicable, particularly at low dye concentrations or short contact times researchgate.net.
Intra-particle Diffusion Model: This model helps determine if intra-particle diffusion is the rate-limiting step.
Studies on Juniperus excelsa shavings powder and diatomite also investigated intra-particle diffusion deswater.comdergipark.org.tr.
The adsorption process of BB41 generally exhibits rapid adsorption in the initial phase, followed by a gradual decrease until equilibrium is reached, typically within 60 minutes for many adsorbents like coconut fiber particles iau.ir.
Table 2: Adsorption Kinetic Model Fits for this compound
| Adsorbent | Best Fit Kinetic Model | R² Value (if available) | Reference |
| Raw Rice Stems | Pseudo-second-order | > 0.99 | ijcce.ac.irresearchgate.netsid.ir |
| Modified Rice Stems (Citric Acid treated) | Pseudo-second-order | > 0.99 | ijcce.ac.irresearchgate.netsid.ir |
| Modified Tea Waste | Pseudo-second-order | > 0.99 | bipublication.com |
| Natural Zeolitic Tuff | Pseudo-second-order | - | researchgate.net |
| Juniperus excelsa Shavings Powder (JESP) | Pseudo-second-order | Higher R² | dergipark.org.tr |
| Natural Diatomite (ND) | Pseudo-second-order | - | deswater.com |
| Mn-modified Diatomite (MD) | Pseudo-second-order | - | deswater.com |
| Silica Fume (SF) | Pseudo-second-order | - | shd-pub.org.rs |
| Raw Termite Mound (R-TM) | Pseudo-second-order | - | iwaponline.comiwaponline.com |
| Heat-Treated Termite Mound (H-TM) | Pseudo-second-order | - | iwaponline.comiwaponline.com |
| Molecularly Imprinted Polymer (MIP) | Pseudo-second-order | 0.9998 (for Brilliant Green, similar MIP) | mdpi.comresearchgate.net |
| Salda Mud (SM) | Pseudo-second-order (Type 2) | 0.973 - 0.999 | dergipark.org.tr |
Pseudo-First-Order Kinetic Model
The pseudo-first-order kinetic model describes adsorption processes where the rate of adsorption is proportional to the number of available adsorption sites. While some studies apply this model to understand the kinetic process, it is often found to be less suitable for this compound adsorption compared to other models. For instance, in the adsorption of BB41 onto nanoporous silica, the pseudo-second-order model was found to fit the kinetic data better core.ac.uk. Similarly, studies using Juniperus excelsa shavings powder, diatomite, modified tea waste, and rice stems also reported that the pseudo-second-order model provided a better fit for the experimental data dergipark.org.trresearchgate.netdeswater.combipublication.comijcce.ac.iryyu.edu.trijcce.ac.irscispace.com. However, one study investigating the removal of this compound dye from aqueous solutions by bituminous shale indicated that the adsorption followed a first-order process researchgate.net. Another study on the photocatalytic decolourization of BB41 using TiO2 nanoparticles also showed pseudo-first-order kinetics for the decolourization rate scirp.org.
Pseudo-Second-Order Kinetic Model
The pseudo-second-order kinetic model is widely applied to describe chemisorption processes, where the rate-limiting step involves chemical adsorption through sharing or exchange of electrons between the adsorbent and adsorbate. For this compound adsorption, numerous studies consistently report that the pseudo-second-order kinetic model provides the best fit for experimental data, often indicated by high correlation coefficients (R² values close to 1). This suggests that chemisorption is the dominant mechanism controlling the adsorption rate.
Table 1: Pseudo-Second-Order Kinetic Model Fit for this compound Adsorption
| Adsorbent Type | Correlation Coefficient (R²) | Reference |
| Nanoporous Silica | Best fit | core.ac.uk |
| Juniperus excelsa shavings powder | Higher R² values than other models | dergipark.org.tr |
| Diatomite (Natural and Mn-modified) | Best fit | researchgate.netdeswater.comyyu.edu.tr |
| Modified Tea Waste | > 0.99 | bipublication.com |
| Live Activated Sludge | Best described | researchgate.net |
| Scolymus hispanicus | Best described | ijcce.ac.ir |
| Raw and Heat-Treated Termite Mound | 0.941 (R-TM), 0.983 (H-TM) | iwaponline.com |
| Raw and Modified Rice Stems | > 0.99 | ijcce.ac.irscispace.com |
| Activated Carbon (from filamentous algae) | Best fit | nih.gov |
This strong adherence to the pseudo-second-order model indicates that the adsorption rate is dependent on the adsorption capacity and not solely on the concentration of the adsorbate.
Intra-particle Diffusion Model
The intra-particle diffusion model, proposed by Weber and Morris, describes the diffusion of adsorbate molecules within the pores of the adsorbent material. This model helps to determine if intra-particle diffusion is the rate-limiting step in the adsorption process. When plotting the amount adsorbed against the square root of time, linearity indicates intra-particle diffusion control. If the plot passes through the origin, intra-particle diffusion is the sole rate-limiting step; otherwise, other mechanisms, such as external mass transfer, also influence the rate.
External Mass Transfer and Boundary Layer Diffusion Contributions
External mass transfer, also known as film diffusion or boundary layer diffusion, refers to the transport of adsorbate molecules from the bulk solution to the external surface of the adsorbent. This is typically the initial step in the adsorption process. When this step is rate-limiting, it indicates that the diffusion of the dye molecules through the liquid film surrounding the adsorbent particle is slower than the subsequent adsorption onto the surface or diffusion into the pores.
Thermodynamic Analysis of this compound Adsorption
Thermodynamic studies provide crucial insights into the energy changes associated with the adsorption process, determining its spontaneity, feasibility, and nature (physical or chemical). Key thermodynamic parameters include Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).
Gibbs Free Energy (ΔG)
The Gibbs Free Energy change (ΔG) indicates the spontaneity of an adsorption process. A negative ΔG value signifies a spontaneous and favorable adsorption process. For this compound adsorption, numerous studies consistently report negative ΔG values across various adsorbents and temperatures.
Table 2: Gibbs Free Energy (ΔG) for this compound Adsorption
| Adsorbent Type | ΔG (kJ/mol) at Specific Temperature | Spontaneity | Reference |
| Natural Diatomite (ND) | -11.224 at 318 K | Spontaneous, Favorable | researchgate.netdeswater.comyyu.edu.tr |
| Mn-modified Diatomite (MD) | -15.586 at 318 K | Spontaneous, Favorable | researchgate.netdeswater.comyyu.edu.tr |
| Zr-modified Porous Clay Heterostructures | Negative values, increasing with temperature | Spontaneous, Favorable (more feasible at higher T) | mdpi.com |
| Juniperus excelsa shavings powder | Negative values | Spontaneous, Natural | dergipark.org.tr |
| Scolymus hispanicus | Negative values | Spontaneous, Physical | ijcce.ac.irijcce.ac.ir |
| General (various adsorbents) | Negative values | Spontaneous | researchgate.netresearchgate.netresearchgate.net |
The increasing absolute values of ΔG with temperature, as observed in some studies, further suggest that the adsorption of BB41 becomes more feasible and favorable at higher temperatures mdpi.com.
Enthalpy (ΔH)
The change in enthalpy (ΔH) provides information about the heat changes during the adsorption process. A positive ΔH indicates an endothermic process, meaning that heat is absorbed from the surroundings and adsorption is favored at higher temperatures. A negative ΔH indicates an exothermic process, where heat is released.
For this compound adsorption, most studies indicate an endothermic nature, characterized by positive ΔH values. This implies that increasing the temperature enhances the adsorption capacity.
Table 3: Enthalpy (ΔH) for this compound Adsorption
| Adsorbent Type | ΔH (kJ/mol) | Nature of Adsorption | Reference |
| Natural Diatomite (ND) | 31.746 | Endothermic | researchgate.netdeswater.comyyu.edu.tr |
| Mn-modified Diatomite (MD) | 48.706 | Endothermic | researchgate.netdeswater.comyyu.edu.tr |
| Zr-modified Porous Clay Heterostructures | Positive value | Endothermic | mdpi.com |
| Juniperus excelsa shavings powder | 3.08191 | Endothermic | dergipark.org.tr |
| Linseed Cake | Positive value | Endothermic | capes.gov.bracs.org |
| Scolymus hispanicus | Positive value | Endothermic | ijcce.ac.irijcce.ac.ir |
| General (various adsorbents) | Positive values | Endothermic | balikesir.edu.trresearchgate.netresearchgate.nettuiasi.ro |
The endothermic nature of BB41 adsorption is a common finding, suggesting that the process benefits from increased thermal energy, which can enhance the mobility of dye molecules and overcome activation energy barriers.
Entropy (ΔS)
Thermodynamic parameters, including entropy change (ΔS°), provide crucial insights into the spontaneity and nature of the adsorption process. For the adsorption of this compound (BB-41), positive ΔS° values are frequently observed, indicating an increase in randomness at the solid-solution interface during the fixation of the adsorbed BB-41 cations onto the sorbent surface. This increased disorder often suggests that the adsorption process is controlled by entropy change and is spontaneous mdpi.commdpi.com.
For instance, the adsorption of BB-41 onto Zr(6)-PCH (Zirconium-modified Porous Clay Heterostructures) exhibits a positive ΔS° value, signifying increased randomness at the interface mdpi.com. Similarly, studies on the removal of BB-41 using waste bricks (Med-WB and Jed-WB) also report positive ΔS° values, indicating an enhanced degree of disorderliness at the sorbate-sorbent interface mdpi.com. Higher ΔS° values for certain adsorbents, such as Med-WB compared to Jed-WB, suggest a greater amount of BB-41 adsorbed and higher mobility of the removed molecules on the surface mdpi.com.
The spontaneity of the adsorption process is further supported by negative values of Gibbs free energy (ΔG°), which often increase in absolute value with temperature, indicating greater feasibility at higher temperatures. The combination of positive ΔH° (enthalpy change, indicating an endothermic process) and negative ΔG° alongside positive ΔS° values can suggest that the adsorption of BB-41 is a spontaneous and endothermic physical adsorption process for certain materials mdpi.comdeswater.com.
The following table summarizes representative thermodynamic parameters for BB-41 adsorption on various adsorbents:
| Adsorbent Type | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ΔG° (kJ mol⁻¹) at 318 K | Source |
| Zr(6)-PCH | Positive | Positive | Negative | mdpi.com |
| Natural Diatomite (ND) | 31.746 | 133.319 | -11.224 | deswater.comresearchgate.net |
| Mn-modified Diatomite (MD) | 48.706 | 170.728 | -15.586 | deswater.comresearchgate.net |
| Waste Bricks | 51 to 135 | Positive | Negative | mdpi.com |
Mechanistic Understanding of this compound Adsorption
The adsorption of this compound (BB-41) onto various materials is a complex process influenced by a combination of physical and chemical interactions. Understanding these mechanisms is crucial for designing efficient and effective adsorbents.
Role of Electrostatic Interactions
Electrostatic interactions play a significant role in the adsorption of this compound, primarily due to its cationic nature. BB-41, being positively charged, is strongly attracted to negatively charged sites on the adsorbent surface mdpi.commdpi.comresearchgate.netresearchgate.nettandfonline.comresearchgate.netmdpi.commdpi.comijcce.ac.ir. The pH of the solution is a critical factor influencing these interactions. At higher pH values, the surfaces of many adsorbents become more negatively charged due to the deprotonation of surface functional groups (e.g., silanol (B1196071), carboxyl, hydroxyl groups), which enhances the electrostatic attraction with the cationic dye mdpi.comresearchgate.nettandfonline.comijcce.ac.irmdpi.commdpi.com. Conversely, at lower pH, the adsorbent surface may become positively charged or less negatively charged due to protonation, leading to reduced electrostatic attraction and lower adsorption of the cationic dye mdpi.comresearchgate.net. For instance, studies on waste bricks show that increasing the number of negatively charged sites on the material, achieved through NaOH treatment, enhances the electrostatic attraction with BB-41 cations mdpi.com. Similarly, the adsorption of BB-41 on Zr-PCH materials involves electrostatic interaction between the silanol groups of the PCHs and the amine or hydroxyl binding sites of the dye mdpi.com.
Hydrogen Bonding and π–π Interactions
Beyond electrostatic forces, hydrogen bonding and π-π interactions are also significant mechanisms contributing to BB-41 adsorption. Hydrogen bonding can occur between the hydrogen atoms of the adsorbent's functional groups (e.g., hydroxyl, carboxyl) and the electronegative atoms (e.g., nitrogen, oxygen) within the BB-41 molecule researchgate.netresearchgate.nettandfonline.commdpi.comsci-hub.seacs.orgmdpi.com. For example, studies on the adsorption of cationic dyes often suggest hydrogen bonding as a dominant mechanism, especially at acidic pH researchgate.net.
Interlayer Migration in Layered Silicates
For layered silicate adsorbents, such as montmorillonite and other clays (B1170129), interlayer migration is a crucial mechanism for BB-41 adsorption. Cationic dyes like BB-41 can intercalate into the interlayer spaces of these materials researchgate.nethep.com.cndntb.gov.ua. This process involves the diffusion of dye molecules into the confined spaces between the silicate layers, often driven by ion exchange with existing interlayer cations hep.com.cndntb.gov.ua. X-ray diffraction (XRD) studies provide direct evidence of this phenomenon, showing an increase in the basal spacing of the layered silicate after the intercalation of BB-41 hep.com.cn. This expansion of the interlayer space accommodates the adsorbed dye molecules, sometimes forming organized arrangements like parallel dimers hep.com.cn. The extent of interlayer migration is influenced by factors such as the basal spacing of the clay particles and the charge density of the silicate layers hep.com.cncsic.es.
Chemisorption versus Physisorption Mechanisms
The nature of the adsorption process for BB-41 can be broadly categorized into physisorption (physical adsorption) and chemisorption (chemical adsorption).
Physisorption involves weak intermolecular forces, such as van der Waals forces, between the adsorbate (BB-41) and the adsorbent surface mdpi.comfrontiersin.org. It is generally a reversible process, characterized by lower enthalpy changes (2.1 to 20.9 kJ mol⁻¹) mdpi.commdpi.com. Many studies suggest that the adsorption of BB-41 is predominantly a physical adsorption process, often indicated by the values of ΔG° and ΔH° mdpi.commdpi.comdntb.gov.ua. For example, the free energy values from the D-R model for Methylene (B1212753) Blue (a similar cationic dye) adsorption indicated physical adsorption mdpi.com.
Adsorbent Regeneration and Reuse Studies
The economic viability and sustainability of adsorption-based remediation processes heavily rely on the ability to regenerate and reuse spent adsorbents. Numerous studies have investigated the regeneration of materials used for this compound (BB-41) adsorption, demonstrating varying degrees of success across different adsorbent types.
For Zirconium-modified Porous Clay Heterostructures (Zr-PCH), regeneration experiments have shown that these materials can be effectively reused for multiple cycles. For instance, Zr(6)-PCH maintained its efficiency for at least five reuse cycles, with a reported loss of approximately 15% of its original efficiency when starting from an initial BB-41 concentration of 200 mg/L mdpi.com. Regeneration of Zr-PCH materials has been carried out using a mixture of cobalt nitrate (B79036) and oxone solutions mdpi.com.
Waste brick materials, after being used for BB-41 removal, have also been subjected to regeneration studies. While the initial removal capacities of untreated waste bricks were limited, treatment with NaOH solution improved their performance and reusability. The regeneration efficiency of these materials can vary depending on the specific waste brick type and treatment method mdpi.com.
Na-kenyaite materials have demonstrated significant potential for BB-41 removal and subsequent regeneration. Studies have explored their regeneration and reuse over seven cycles, reporting efficient removal capabilities bohrium.com.
Porous acid-activated clay heterostructures (PACH) and conventional porous clay heterostructures (PCH) have also been evaluated for their regeneration capabilities. PACH materials exhibited better reusability, maintaining effectiveness after seven cycles with a 25% efficiency loss, whereas PCH materials experienced a 50% efficiency loss over the same number of cycles mdpi.com. The regeneration method employed for these materials was linked to their acidity mdpi.com.
Another adsorbent, heat-treated termite mound (H-TM), has shown effective regeneration using NaOH solution, with insignificant dye loss reported, highlighting its potential for reuse in textile wastewater treatment iwaponline.com.
The ability of adsorbents to maintain their removal efficiency over multiple cycles is a key factor in their practical application for wastewater treatment. The regeneration processes often aim to desorb the accumulated dye molecules from the adsorbent surface, allowing the active sites to become available for subsequent adsorption cycles.
The following table summarizes regeneration and reuse findings for selected adsorbents:
| Adsorbent Type | Number of Reuse Cycles | Efficiency Loss / Retention | Regeneration Method | Source |
| Zr(6)-PCH | At least 5 | ~15% loss | Cobalt nitrate and oxone solutions | mdpi.com |
| Na-kenyaite | 7 | Efficient removal maintained | Not explicitly stated, but explored | bohrium.com |
| Porous Acid-Activated Clay Heterostructure (PACH) | 7 | 25% loss | Related to material acidity | mdpi.com |
| Porous Clay Heterostructure (PCH) | 7 | 50% loss | Related to material acidity | mdpi.com |
| Heat-Treated Termite Mound (H-TM) | Not specified | Insignificant dye loss | NaOH solution | iwaponline.com |
Environmental and Ecotoxicological Implications of Basic Blue 41
Assessment of Environmental Persistence and Biodegradability
Synthetic dyes like Basic Blue 41 are engineered for stability, which inadvertently contributes to their persistence in the environment. Their complex aromatic structures make them resistant to breakdown by conventional wastewater treatment methods. This recalcitrant nature means that when released into aquatic ecosystems, they can persist for extended periods, posing long-term risks. researchgate.netresearchgate.net
The discharge of dye-laden effluents from industries such as textiles, printing, and cosmetics is a primary source of this pollution. The inherent stability of these dyes against chemical degradation and sunlight further complicates their removal from water bodies. Research has explored various methods to address this persistence, including biosorption using materials like composts derived from neem tree leaves and water hyacinth. researchgate.net Studies have shown that these low-cost adsorbents can be effective in removing this compound from wastewater, with biosorption capacities influenced by factors like temperature. researchgate.net
Ecotoxicological Impact Assessment
The presence of this compound in aquatic environments can have significant ecotoxicological consequences, affecting a range of organisms and ecological processes.
The release of dye effluents into water bodies is a matter of great concern for aquatic life. researchgate.net Even at low concentrations, dyes can be highly visible and toxic to aquatic organisms. mdpi.com The toxicity of dyes like this compound can manifest in various ways, from direct lethal effects to more subtle sublethal impacts on physiology and behavior. For instance, studies on other basic blue dyes, such as Basic Blue 3, have demonstrated significant toxicity to freshwater bivalves. researchgate.net Exposure to this dye resulted in structural changes in the gills, hepatopancreas, and gonads of the bivalves. researchgate.net Specifically, researchers observed swollen gill lamellae, ruptured epithelial cells, and cell necrosis in the gills. researchgate.net The hepatopancreas showed damage to digestive tubules and degeneration of connective tissue, while the gonads exhibited degenerative changes in oocytes. researchgate.net Such findings highlight the potential for similar adverse effects on aquatic invertebrates from exposure to this compound.
One of the most significant indirect impacts of dyes like this compound in aquatic ecosystems is their effect on light penetration. The intense color of these dyes, even at concentrations as low as 1 ppm, can reduce the amount of sunlight reaching submerged aquatic plants and algae. mdpi.com This reduction in light availability directly inhibits photosynthesis, a fundamental process for primary production in aquatic food webs. researchgate.net
A decrease in photosynthetic activity leads to a reduction in the amount of dissolved oxygen (DO) produced by aquatic plants. epa.govresearchgate.net Furthermore, the eventual breakdown of the dye molecules by microorganisms consumes additional dissolved oxygen, a process known as biological oxygen demand. mdpi.comroyalsocietypublishing.org This combination of reduced oxygen production and increased oxygen consumption can lead to hypoxic (low oxygen) or even anoxic (no oxygen) conditions in the water body. nih.gov Low dissolved oxygen levels are detrimental to most aquatic organisms, particularly fish and invertebrates, and can lead to significant ecological damage, including fish kills. epa.gov
Advanced Toxicological Research on this compound
Beyond its immediate ecotoxicological effects, researchers are investigating the more nuanced, long-term toxicological properties of this compound, including its potential to cause genetic damage and cancer.
Many synthetic dyes, due to their chemical structures, are suspected of being mutagenic (causing genetic mutations) and carcinogenic (causing cancer). Azo dyes, in particular, can be broken down under certain conditions into aromatic amines, a class of chemicals known to include several carcinogens. The correlation between the mutagenicity and carcinogenicity of chemicals has been well-established. clinmedjournals.org
Various in vitro and in silico methods are employed to predict and assess the mutagenic and carcinogenic potential of chemicals like this compound. nih.gov Structure-activity relationship (SAR) models, for example, can identify structural alerts within a molecule that are associated with mutagenicity or carcinogenicity. europa.eu The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to screen for mutagenic properties. clinmedjournals.org While a positive result in the Ames test is a strong indicator of mutagenic potential and correlates well with rodent carcinogenicity, it is not always definitive. clinmedjournals.org Further testing, often involving in vivo studies with animal models like the Big Blue transgenic mouse, can provide more conclusive evidence of a chemical's ability to cause mutations and cancer in a living organism. nih.gov
Table 1: Summary of Toxicological Endpoints and a Relevant Test System
| Toxicological Endpoint | Description | Relevant Test System |
| Mutagenicity | The capacity of a chemical to induce genetic mutations. | Ames Test (bacterial reverse mutation assay) |
| Carcinogenicity | The ability of a substance to cause cancer. | Big Blue® Transgenic Rodent Mutation Assay |
In Vitro and In Vivo Toxicity Pathway Elucidation
To understand the mechanisms by which this compound may exert its toxic effects, researchers utilize a combination of in vitro (cell-based) and in vivo (whole organism) studies. mdpi.comnih.gov These studies help to elucidate the specific cellular and physiological pathways that are disrupted by exposure to the chemical. mdpi.comnih.gov
In vitro assays using mammalian cell lines can provide initial insights into a chemical's cytotoxicity (ability to kill cells) and can help identify specific molecular targets. mdpi.comnih.gov For example, researchers might investigate whether a compound induces apoptosis (programmed cell death) or disrupts key cellular processes. mdpi.com
In vivo studies, often conducted with model organisms such as zebrafish embryos or rodents, provide a more comprehensive picture of a chemical's toxicity within a complex biological system. mdpi.com These studies can assess a range of effects, from developmental abnormalities and organ damage to systemic toxicity. nih.gov By examining the effects of a chemical at different levels of biological organization, from the molecular to the whole-organism level, scientists can build a more complete understanding of its toxicological profile. nih.gov
Systems Toxicology Approaches for Predictive Risk Assessment
Systems toxicology represents an integrative approach to safety assessment, combining traditional toxicology with the quantitative analysis of extensive datasets across multiple levels of biological organization. acs.orgnih.gov The primary goal is to develop a more detailed mechanistic understanding of how xenobiotic substances, such as this compound, perturb biological systems, which can lead to more accurate and predictive risk assessments. acs.orgnih.gov
For azo dyes like this compound, predictive risk assessment is crucial due to their widespread use and potential for metabolic activation into harmful compounds. tandfonline.comsemanticscholar.org Systems toxicology approaches in this context often involve computational and molecular modeling to predict the potential for toxicity. These methods are essential because animal toxicity studies, while informative, can be challenging to extrapolate to human health thresholds without a clear understanding of the molecular mechanism of action. frontiersin.org
A key focus of predictive modeling for azo dyes is their genotoxicity and carcinogenicity. tandfonline.comsemanticscholar.orgfrontiersin.org The toxicity of many azo dyes is linked to their metabolism, particularly the reductive cleavage of the azo bond (N=N), which releases aromatic amines. tandfonline.comsemanticscholar.org These metabolites can be further oxidized into reactive electrophilic species that bind to DNA, forming adducts that can disrupt DNA replication and repair processes, leading to mutations. tandfonline.comfrontiersin.org
Computational methods employed in the risk assessment of azo dyes include:
Molecular Modeling: This involves studying the interactions between dye metabolites and biological macromolecules like DNA. For instance, modeling can predict how adducts formed from dye metabolites can perturb the helical structure of DNA, providing insight into the mechanisms of genotoxicity. frontiersin.org
Quantitative Structure-Activity Relationships (QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity (or toxicity). For azo dyes, QSAR can help predict carcinogenicity based on structural features.
Metabolomics: This involves the comprehensive analysis of metabolites in a biological system. In the context of systems toxicology, metabolomics can identify the biotransformation products of a dye and measure perturbations in the endogenous metabolome, offering a snapshot of the ultimate chemical changes resulting from exposure. acs.orgnih.gov
Network Toxicology: This approach uses network analysis to investigate the links between exposure to substances and diseases. For example, studies have used network toxicology to identify key proteins and pathways involved in azo dye-induced carcinogenesis. researchgate.net
By integrating these diverse data streams, systems toxicology aims to build predictive models that can assess the risk of new or existing azo dyes more efficiently and accurately than traditional methods alone. acs.orgnih.govtandfonline.com
Table 1: Systems Toxicology Approaches for Azo Dye Risk Assessment
| Approach | Description | Application to Azo Dyes (like this compound) |
| Molecular Modeling | Simulates the interaction between molecules to predict biological effects. | Predicts how metabolites of azo dyes form adducts with DNA and alter its structure, indicating genotoxic potential. frontiersin.org |
| Metabolomics | Quantitatively analyzes metabolites to understand biochemical pathways. | Identifies and quantifies the aromatic amines and other metabolites produced from the dye, assessing metabolic activation. acs.orgnih.gov |
| Network Toxicology | Uses bioinformatics to analyze gene and protein interaction networks. | Identifies key biological pathways and proteins that are perturbed by azo dye exposure, linking it to potential diseases like cancer. researchgate.net |
| Predictive Algorithms (e.g., Machine Learning) | Utilizes algorithms to identify patterns in large datasets for risk prediction. | Develops models to forecast toxicity based on various data inputs, including chemical properties and biological responses. bmj.comacs.org |
Research on Organ-Specific Toxicity Mechanisms (e.g., ocular irritation, respiratory effects, gastrointestinal distress)
This compound has been identified as having specific target organ toxicities, as indicated by aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data. nih.gov Research into these organ-specific effects is critical for understanding the full toxicological profile of the compound.
Ocular Irritation
This compound is classified as a substance that causes serious eye damage. nih.gov According to GHS hazard statements derived from multiple notifications, it is associated with H318 ("Causes serious eye damage") and H319 ("Causes serious eye irritation"). nih.gov The mechanism for such effects often involves the chemical's ability to denature proteins and disrupt the cellular structure of the cornea. nih.gov In vitro testing methods like the Bovine Corneal Opacity and Permeability (BCOP) assay are commonly used to evaluate the potential of a substance to cause ocular irritation by measuring changes in corneal opacity and permeability. nih.govcriver.com Direct contact with the dye in powder or liquid form can lead to severe inflammation and damage. cncolorchem.com
Respiratory Effects
Inhalation of this compound may cause respiratory irritation. nih.govcncolorchem.com The compound is associated with the GHS hazard statement H335 ("May cause respiratory irritation"). nih.gov When the dye is in powder or aerosol form, inhalation can irritate the mucous membranes and the upper respiratory tract. cncolorchem.com While specific mechanistic studies on this compound are limited, respiratory irritants typically function by directly damaging the epithelial cells lining the respiratory tract, leading to an inflammatory response.
Gastrointestinal Distress
This compound is classified as harmful if swallowed. nih.govcncolorchem.com It is linked to the GHS hazard statement H302 ("Harmful if swallowed"). nih.gov Ingestion can lead to gastrointestinal irritation, with potential symptoms including nausea, vomiting, and diarrhea. cncolorchem.com The toxicity upon ingestion is often related to the dye's direct irritating effect on the gastrointestinal lining or its metabolic breakdown in the gut. The intestinal environment, particularly the anaerobic bacteria present, can facilitate the reductive cleavage of the azo bond, releasing potentially more toxic aromatic amines that can be absorbed systemically. tandfonline.comsemanticscholar.org
Table 2: GHS Hazard Classifications for Organ-Specific Toxicity of this compound
| Organ System | GHS Hazard Code | Hazard Statement | Source |
| Ocular | H318 | Causes serious eye damage | nih.gov |
| Ocular | H319 | Causes serious eye irritation | nih.gov |
| Respiratory | H335 | May cause respiratory irritation | nih.gov |
| Gastrointestinal | H302 | Harmful if swallowed | nih.gov |
Advanced Analytical Techniques for Basic Blue 41 Research
Spectroscopic Characterization of Basic Blue 41 and its Degradation/Adsorption Products
Spectroscopic methods are indispensable for understanding the chemical nature of this compound and monitoring its fate in various treatment processes. They provide insights into concentration changes, functional group alterations, and structural transformations.
UV-Visible Spectroscopy for Decolourization and Concentration Monitoring
UV-Visible (UV-Vis) spectroscopy is a primary tool for quantifying the concentration of this compound (BB41) in aqueous solutions and assessing the efficiency of decolourization processes. This technique relies on the Beer-Lambert law, where the absorbance of light at a specific wavelength is directly proportional to the concentration of the light-absorbing substance. It is extensively used to track the reduction of dye concentration during photocatalytic degradation, adsorption, and other treatment methods iwaponline.comscirp.orgnih.gov.
Research findings consistently show that this compound exhibits a characteristic maximum absorbance (λmax) in the visible light spectrum. Studies have reported this λmax at 608 nm scirp.org and 617 nm sigmaaldrich.comnih.govpreprints.org. By monitoring the decrease in absorbance at these wavelengths, researchers can accurately determine the residual dye concentration and calculate the percentage of dye removal or degradation.
For instance, in photocatalytic decolourization studies using TiO2 nanoparticles, the reduction in BB41 concentration over irradiation time is directly observed via UV-Vis spectrophotometry scirp.org. Similarly, during adsorption experiments, UV-Vis is employed to measure the initial and equilibrium concentrations of the dye, enabling the calculation of adsorption capacity and removal efficiency iwaponline.comnih.govpreprints.orgmdpi.commdpi.com.
Table 1: Characteristic Absorbance Wavelengths of this compound
| Parameter | Value (nm) | Reference |
| λmax BB41 | 608 | scirp.org |
| λmax BB41 | 617 | sigmaaldrich.comnih.govpreprints.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in this compound and related materials, as well as for elucidating the chemical interactions that occur during degradation or adsorption processes. By analyzing the unique vibrational frequencies of molecular bonds, FTIR provides crucial information about changes in the molecular structure of the dye or the surface chemistry of adsorbents, thereby indicating the mechanisms of interaction bipublication.comiwaponline.commdpi.comnih.gov.
In studies on the photocatalytic degradation of BB41 using activated carbon (AC)-TiO2, FTIR analysis has been utilized to characterize the functional groups of the photocatalyst. Characteristic peaks in the 1400–1600 cm−1 range have been assigned to the stretching vibrations of hydroxyl (OH) and carboxyl (C=O) groups, which may be associated with the photocatalyst or absorbed water mdpi.com.
For adsorption processes, comparative FTIR spectra of adsorbents before and after BB41 adsorption are essential. These comparisons help to pinpoint the functional groups involved in the dye binding. For example, in the adsorption of BB41 by raw and heat-treated termite mound, FTIR spectra revealed specific bands, with those around 3616 cm−1 attributed to the stretching vibrations of symmetric and structural OH groups iwaponline.com. Similarly, modified tea waste used for BB41 adsorption showed bands near 3420 cm−1, indicating the presence of bonded –OH groups bipublication.com. Shifts or changes in the intensity of peaks corresponding to hydroxyl, carboxyl, and carbonyl groups after dye adsorption often confirm their active participation in the adsorption mechanism nih.gov.
Microscopic and Surface Characterization of this compound-Related Materials
Microscopic and surface characterization techniques are vital for understanding the physical properties of materials, especially adsorbents, and how their morphology and porosity influence the removal of this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is widely employed to visualize the surface morphology, texture, and structural features of materials, particularly adsorbents, before and after the adsorption of this compound. SEM images provide direct visual evidence of physical changes on the adsorbent surface, such as alterations in roughness, the development of new pores, or the deposition of dye molecules, all of which are critical factors affecting adsorption efficiency bipublication.comiwaponline.comcore.ac.ukresearchgate.net.
Research has demonstrated the utility of SEM in BB41-related studies. For instance, SEM images of heat-treated termite mound (H-TM) adsorbents revealed a heterogeneous porous structure and a rough surface, which were attributed to the removal of hydroxides and structural modifications during heat treatment. The observed formation of new pores indicated an increased likelihood for BB41 dye molecules to be trapped and adsorbed onto the H-TM surface iwaponline.com. Similarly, modified tea waste (MTW) showed an unequal and more porous structure in SEM images, a result of impurity removal during acid washing, which enhanced both its porosity and active surface area bipublication.com. Nanoporous silica (B1680970) (NPS) used for BB41 adsorption also displayed agglomerated particles with a rough surface under SEM observation core.ac.uk.
Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis
Brunauer-Emmett-Teller (BET) analysis is a critical technique for quantifying the specific surface area, total pore volume, and pore size distribution of porous materials. For adsorbents used in this compound removal, these textural properties are paramount, as a larger surface area and an optimized pore structure generally correlate with higher adsorption capacities and efficiencies bipublication.comiwaponline.commdpi.comresearchgate.netresearchgate.net.
Various adsorbents for BB41 have been extensively characterized using BET analysis:
Table 2: BET Surface Area and Pore Volume of Adsorbents for this compound
| Adsorbent Type | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
| Raw Termite Mound (R-TM) | 31.5 | Not specified | iwaponline.com |
| Heat-Treated Termite Mound (H-TM) | 45.69 | Not specified | iwaponline.com |
| Modified Tea Waste (MTW) | 285.5 | Not specified | bipublication.com |
| Raw Spent Tea | 21 | Not specified | bipublication.com |
| Parent Clay | 90 | 0.051 | mdpi.com |
| Porous Clay Heterostructures (PCH) | 880 | 0.258 | mdpi.com |
| Nanoporous Silica (NPS) | 1030 | Not specified | core.ac.uk |
| Composite Material | 735.55 | Not specified | researchgate.net |
The data illustrate that modifications to raw materials, such as heat treatment or chemical activation, significantly enhance their surface area and porosity, leading to improved adsorption performance for this compound bipublication.comiwaponline.commdpi.com.
Structural and Compositional Elucidation
Structural and compositional elucidation techniques provide comprehensive details about the molecular architecture of this compound, the identification of its degradation products, and the elemental makeup and chemical states of the materials involved in its treatment.
X-ray Diffraction (XRD) is commonly employed to determine the crystal phase, crystallinity, and structural changes in materials. For instance, the crystal phase of activated carbon (AC)-TiO2 photocatalyst, used for BB41 degradation, was identified using XRD mdpi.com. The XRD pattern of modified tea waste (MTW) adsorbent for BB41 indicated an amorphous phase bipublication.com. XRD has also been applied to characterize sulfonated graphene oxide (SGO) nano-adsorbents for BB41 removal, providing insights into their crystalline structure researchgate.net.
Energy Dispersive X-ray Spectroscopy (EDX/EDS) , often integrated with SEM, provides elemental composition analysis of the material surface. For MTW, EDX analysis confirmed the presence of key elements such as carbon (63.39 wt%), nitrogen (5.12 wt%), oxygen (30.82 wt%), and calcium (0.65 wt%) bipublication.com. This technique is valuable for verifying the elemental composition of adsorbents and observing changes after dye adsorption, which can indicate the successful uptake of dye molecules nih.gov.
X-ray Photoelectron Spectroscopy (XPS) offers detailed information about the elemental composition and the chemical states of elements on the surface of materials. While specific XPS data for this compound adsorption were not explicitly provided in the search results, XPS is a standard technique for surface chemical analysis of adsorbents. It helps in understanding the bonding environments of functional groups that interact with the dye and can confirm surface modifications or the presence of adsorbed species nih.govacs.orgnih.gov.
Mass Spectrometry (MS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Ultrahigh Resolution Mass Spectrometry (UHRMS), are indispensable for identifying and characterizing the molecular weight and structure of this compound degradation products. Although specific BB41 degradation products identified by MS were not detailed in the provided search results, MS is a powerful tool for elucidating the structure of complex organic pollutants and their by-products during degradation processes researchgate.netuni-due.de. It can identify various organic compounds, such as low mass carboxylic acids, aldehydes, ketones, and acetic acid, which may be formed as intermediates or final products during the breakdown of dyes researchgate.net.
X-ray Diffraction (XRD) for Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. It identifies the crystalline forms (phases) present in a sample by measuring the angles and intensities of diffracted X-rays, which are characteristic "fingerprints" of a substance pdx.eduictp.itwikipedia.org. For this compound, XRD can be employed to:
Determine Crystal Structure: By analyzing the diffraction pattern, researchers can deduce the arrangement of atoms within the this compound crystal lattice, including unit cell parameters and space group pdx.eduwikipedia.org. This is fundamental for understanding its physical and chemical properties.
Phase Identification: XRD can identify this compound in its pure form or when it is part of a mixture or composite material. For instance, when this compound is intercalated into layered silicates like montmorillonite (B579905) or kenyaite, XRD patterns show an increase in basal spacing, confirming the intercalation of the dye molecules within the interlayer spaces of the nanostructures hep.com.cn. This indicates successful incorporation and provides information on the arrangement within the host material.
Study Intercalation and Adsorption: In studies involving the adsorption of this compound onto materials like modified clays (B1170129) or porous clay heterostructures (PCHs), XRD is used to confirm the intercalation and assess structural changes in the adsorbent material upon dye uptake hep.com.cnmdpi.com. For example, studies have shown that the intercalation of this compound into Na+-montmorillonite leads to an increase in the basal spacing of the clay hep.com.cn. Similarly, XRD has been used to characterize Na-magadiite and Na-kenyaite materials synthesized for this compound removal, confirming the pure phases and structural integrity of these adsorbents mdpi.commdpi.com.
Gas Chromatography-Mass Spectrometry (GC/MS) for Intermediate Product Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification capabilities of mass spectrometry. It is particularly effective for separating and identifying volatile and semi-volatile compounds in complex mixtures doi.org. In the context of this compound research, GC/MS is invaluable for:
Identification of Degradation Products: During studies on the degradation of this compound, whether through sonolysis, electrochemical processes, or other advanced oxidation processes, GC/MS is used to identify the intermediate and final degradation products doi.orgcapes.gov.brrsc.org. This provides critical information about the degradation pathways and the potential toxicity of the breakdown products. For instance, in sonochemical degradation of this compound, GC/MS has been used to detect intermediate compounds, revealing that nitrogen atoms and aromatic groups of the dye were converted into substances like urea, nitrate (B79036), formic acid, acetic acid, and oxalic acid capes.gov.br.
Monitoring Reaction Pathways: By analyzing samples at different stages of a reaction (e.g., synthesis or degradation), GC/MS can track the formation and disappearance of various compounds, helping to elucidate reaction mechanisms.
Ion Chromatography (IC) for Ion Analysis
Ion Chromatography (IC) is a liquid chromatography technique that separates ions and polar molecules based on their affinity to an ion exchanger. It is widely used for the analysis of anions, cations, and other ionic species in various matrices intertek.comlabmanager.com. For this compound research, IC plays a significant role in:
Analysis of Ionic Degradation Products: As this compound is a cationic dye, its degradation can release various ionic species. IC is essential for identifying and quantifying these ionic byproducts, such as nitrates, sulfates, or other charged fragments resulting from the breakdown of the dye molecule capes.gov.br. In the sonochemical degradation of this compound, ion chromatography, alongside GC/MS, was used to detect and quantify various ionic intermediate compounds, including urea, nitrate, formic acid, acetic acid, and oxalic acid capes.gov.br.
Counter-ion Analysis: IC can be used to analyze the counter-ions associated with the this compound molecule (e.g., methyl sulfate (B86663) in the case of this compound alfa-chemistry.comsigmaaldrich.com) or other ionic species present in solutions containing the dye.
Environmental Monitoring: In studies related to wastewater treatment or environmental fate, IC can monitor the levels of specific ions before and after treatment processes involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of organic molecules, providing detailed information about the connectivity and arrangement of atoms libretexts.orgacs.orgscribd.com. Different NMR nuclei (e.g., ¹H, ¹³C, ²⁹Si) provide specific insights.
Structural Elucidation: ¹H and ¹³C NMR spectroscopy are routinely used to determine the full molecular structure of this compound and any synthesized derivatives or suspected degradation products. Chemical shifts, spin-spin coupling patterns, and integration values provide comprehensive structural details libretexts.orgacs.orgscribd.com.
²⁹Si MAS NMR for Silicate (B1173343) Structures: The specific mention of ²⁹Si Magic Angle Spinning (MAS) NMR in the context of this compound research is highly relevant when the dye interacts with silicate-based materials. ²⁹Si MAS NMR is used to probe the local environment of silicon atoms in solid-state materials, such as clays, zeolites, or other layered silicates mdpi.commdpi.commdpi.comacs.orgresearchgate.net.
When this compound is adsorbed onto or intercalated within silicate materials (e.g., Na-magadiite or Na-kenyaite used for dye removal), ²⁹Si MAS NMR can reveal changes in the silicon framework, indicating interactions between the dye and the silicate structure mdpi.commdpi.commdpi.com. For example, studies on Na-magadiite and Na-kenyaite synthesized for this compound removal have utilized ²⁹Si MAS NMR to confirm the presence of Q³ and Q⁴ silicon sites, which are characteristic of layered silicate structures, and to assess how synthesis conditions or dye adsorption might affect these environments mdpi.commdpi.com. The technique can provide insights into the degree of condensation of the silicate framework and the presence of different silicon environments, which can be influenced by the presence of adsorbed organic molecules like this compound mdpi.commdpi.com.
Thermal Analysis Techniques
Thermal analysis techniques measure how the properties of materials change with temperature slideshare.net. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two commonly used methods to study the thermal behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere slideshare.netqa-group.com. For this compound, TGA is used to:
Assess Thermal Stability: It determines the temperature at which the dye begins to decompose and the extent of mass loss at different temperature ranges. This is crucial for understanding the dye's stability under various thermal conditions, such as during processing or in high-temperature applications.
Quantify Volatile Components and Decomposition Products: TGA can quantify the amount of volatile components (e.g., moisture) and the mass loss associated with the decomposition of the dye itself qa-group.com.
Study Dye-Material Interactions: When this compound is incorporated into or adsorbed onto other materials (e.g., clay nanoparticles), TGA can reveal changes in the thermal stability of the dye due to these interactions. For instance, studies on this compound intercalated into Na+-montmorillonite showed that the thermal stability of the dye molecules increased when intercalated within the layered silicate, compared to the pure dye hep.com.cn. The onset of decomposition for pure this compound was observed between 200 and 250 °C, with a significant weight loss, while the intercalated dye showed a more gradual decomposition hep.com.cn.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program slideshare.net. DTA detects exothermic or endothermic reactions, which correspond to physical or chemical changes in the sample, such as melting, crystallization, phase transitions, and decomposition slideshare.net. For this compound:
Identify Thermal Events: DTA thermograms can identify specific thermal events associated with this compound, such as its melting point (if applicable) or decomposition reactions, by observing endothermic or exothermic peaks slideshare.net.
Complement TGA Data: DTA often complements TGA by providing information on the nature of the thermal events (e.g., whether a mass loss observed in TGA is associated with an endothermic phase transition or an exothermic decomposition). Studies characterizing Na-magadiite and Na-kenyaite materials for this compound removal have used TGA/DTA to analyze their thermal properties, including water loss and framework dehydroxylation, which are relevant to their interaction with the dye mdpi.commdpi.com.
Example Thermal Analysis Data (Illustrative, based on general findings for this compound and intercalated dyes):
| Sample | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Total Mass Loss (%) (e.g., up to 800 °C) | Notes |
| Pure this compound | 200-250 hep.com.cn | 309 hep.com.cn | ~45.6 (major step) hep.com.cn | Sharp decomposition peak. |
| BB41-Montmorillonite Intercalate | >250 (gradual) hep.com.cn | 315 (weak peak) hep.com.cn | Varies with loading hep.com.cn | Improved thermal stability due to intercalation. |
Emerging Applications and Future Research Directions of Basic Blue 41
Applications in Advanced Biological Sciences
The inherent properties of Basic Blue 41 as a cationic dye lend it to various applications in biological and biochemical research. biosynth.com Its ability to interact with biologically significant molecules is the foundation for its emerging roles in staining and diagnostics.
Development of Advanced Biological Staining Techniques
This compound is a basic dye utilized in the detection of proteins and nucleic acids. biosynth.com The mechanism of staining with such dyes involves the attraction of opposite electric charges; as a cationic (basic) dye, it binds to negatively charged (anionic) macromolecules within tissue sections. biologicalstaincommission.org This fundamental interaction allows it to color various cellular components, making it a useful tool for visualization in microscopy.
Research has demonstrated its use in staining bacterial cellulose (B213188), which can then be employed for the detection and monitoring of cellulase (B1617823) complexes. researchgate.net This application highlights its potential in developing specialized staining protocols for specific enzyme-substrate systems. Future research may focus on refining these techniques to enhance sensitivity and specificity, potentially leading to the development of novel assays for enzymatic activity and biomolecular detection. biosynth.com
Research into Potential Medical Diagnostic and Therapeutic Applications
While this compound is primarily intended for research and industrial use, not for direct diagnostic or therapeutic applications in humans, its properties are being explored in the development of diagnostic tools. scbt.com Its use in staining bacterial cellulose to monitor cellulase activity serves as a model for how it could be integrated into diagnostic platforms. researchgate.net The broader category of diagnostic reagents sometimes includes such dyes for in vitro applications. biosynth.com The potential lies in harnessing its binding capabilities to create sensitive indicators for specific biomolecules or pathogens in a laboratory setting. Direct therapeutic applications have not been a significant area of research for this compound.
Novel Synthesis and Modification Approaches for Enhanced Functionality
The traditional chemical synthesis of this compound involves the reaction of N1,N3-dip-tolylbenzene-1,3-diamine with N-phenyl-2-naphthylamine, followed by a condensation reaction with N1,N1-diethylbenzene-1,4-diamine. chemicalbook.com To enhance the functionality of this compound for advanced applications, researchers are exploring novel synthesis and modification strategies.
Future approaches may draw from modern synthetic methodologies, such as co-precipitation, where parameters like precursor concentration, temperature, and flow rate are precisely controlled to influence the final product's structure and properties. royalsocietypublishing.org Chemical modification of the dye's structure could be pursued to improve characteristics such as:
Solubility in various biological media.
Binding affinity and specificity for target molecules like specific proteins or nucleic acid sequences.
Photostability for applications in fluorescence microscopy and imaging.
Environmental biodegradability to reduce its ecological impact.
Integration of this compound Research within Circular Economy Principles and Sustainable Chemistry
A significant portion of the research surrounding this compound is focused on its environmental impact, particularly its removal from textile wastewater. This research aligns directly with the core principles of a circular economy and sustainable chemistry, which emphasize eliminating waste and pollution, circulating materials, and regenerating natural systems. our-blue-future.orgellenmacarthurfoundation.orgintesasanpaolo.com
The primary strategy being investigated is adsorption, using a variety of low-cost, sustainable, and renewable materials. This approach embodies the principle of valorizing waste and residues by turning them into effective adsorbents. mdpi.com The regeneration and reuse of these adsorbents, as demonstrated by the full decolorization of a dye-loaded matrix using a dilute acid wash, is a key example of circulating materials and keeping them in use. researchgate.netour-blue-future.org
| Adsorbent Material | Source/Type | Research Finding |
| Juniperus excelsa shavings powder (JESP) | Plant bio-waste | The adsorption process was found to be spontaneous and endothermic, demonstrating that JESP could be an effective, low-cost alternative for dye removal. dergipark.org.tr |
| Waste Brick | Industrial waste | Treating brick waste with a base solution was found to double its removal capacity for this compound. researchgate.net |
| Palm Bio-waste Activated Carbon | Agricultural bio-waste | Activated carbon derived from palm bio-waste showed a maximum adsorption capacity of 344.83 mg/g for this compound in individual solutions. researchgate.net |
| Bituminous Shale | Natural mineral | The removal of the dye using bituminous shale was found to follow the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.net |
| Na-kenyaite | Synthetic silicate (B1173343) | This material demonstrated high efficiency, achieving around 99% dye removal at pH levels above 7. mdpi.com |
Future research in this area will likely focus on developing synthesis routes for this compound that utilize renewable, bio-based feedstocks and designing dye variants that are inherently more biodegradable, further strengthening the alignment with sustainable chemistry goals. mdpi.com
Computational Modeling and Machine Learning Applications in this compound Research
Computational tools and machine learning (ML) are becoming indispensable in modern chemical research, enabling deeper understanding and prediction of molecular behavior. nih.gov
Computational modeling has already provided significant insights into the structural and electronic properties of this compound. Three-dimensional computational analysis has determined its planar structure and geometric dimensions. researchgate.net Furthermore, Density Functional Theory (DFT) calculations have been used to determine key quantum chemical parameters, which successfully explain its adsorption behavior compared to other dyes. researchgate.net
| Computational Method | Parameter Investigated | Finding |
| 3D Computational Analysis | Molecular Geometry | The dye has a planar structure with approximate dimensions of 1.75 nm length and 0.56 nm height. researchgate.net |
| Density Functional Theory (DFT) | Electronic Properties | This compound has a lower HOMO-LUMO energy gap and higher electrophilicity compared to Basic Red 46, indicating a more favored adsorption. researchgate.net |
Machine learning algorithms are being applied to analyze and optimize processes involving this compound. nih.gov For instance, Response Surface Methodology (RSM), a technique that uses statistical modeling, has been employed to optimize the photocatalytic degradation of the dye by modeling the effects of variables like pH, catalyst load, and reaction time. mdpi.com Future applications could involve training ML models on large experimental datasets to:
Predict the adsorption capacity of new, untested adsorbent materials.
Optimize synthesis conditions to achieve desired dye properties.
Screen for potential modifications to the dye structure that would enhance its performance in biological staining or diagnostic applications. nih.govresearchgate.net
The integration of these computational and ML approaches promises to accelerate the design of more effective and sustainable applications for this compound.
Q & A
Q. What experimental variables are critical when designing adsorption studies for BB41 removal?
Key variables include pH (e.g., optimal adsorption occurs at pH 8.47 for NaOH-modified rice husk), initial dye concentration (e.g., 50–100 mg/L), adsorbent dosage (e.g., 0.025–0.15 g/L), and contact time (e.g., equilibrium within 90 minutes for Bacillus macerans). Batch experiments should systematically vary these parameters while monitoring adsorption capacity via spectroscopic quantification .
Q. How do researchers validate adsorption efficiency in BB41 removal studies?
Efficiency is validated through kinetic modeling (e.g., pseudo-second-order kinetics) and equilibrium isotherms (e.g., Langmuir or Freundlich models). For example, Bacillus macerans showed a maximum adsorption capacity of 89.2 mg/g under Langmuir assumptions, confirmed via linear regression and R² values .
Q. What characterization techniques are essential for assessing adsorbent efficacy with BB41?
Techniques include FTIR (to identify functional groups involved in adsorption), SEM (to analyze adsorbent morphology), BET (surface area), and zeta potential (surface charge at varying pH). These methods help correlate physicochemical properties with adsorption performance .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize BB41 adsorption processes?
RSM, particularly Box-Behnken designs, models interactions between variables (pH, concentration, adsorbent dose) to predict optimal conditions. For NaOH-modified rice husk, RSM achieved a removal efficiency of 67.9 mg/L at pH 8.47, validated via F-values (40.48) and p-values (<0.05), ensuring statistical significance .
Q. How should researchers resolve contradictions between Langmuir and Freundlich isotherm fits for BB41 adsorption data?
Compare R² values and error metrics (e.g., SSE) to determine the best fit. Langmuir models dominate for homogeneous surfaces (e.g., Bacillus macerans), while Freundlich suits heterogeneous systems. If discrepancies persist, assess adsorbent heterogeneity or experimental outliers .
Q. What thermodynamic insights can be derived from BB41 biosorption studies?
Calculate ΔG (spontaneity), ΔH (exothermic/endothermic nature), and ΔS (entropy changes). For Bacillus macerans, negative ΔG (-4.2 kJ/mol) and ΔH (-12.3 kJ/mol) indicate spontaneous, exothermic adsorption, while negative ΔS (-0.03 kJ/mol·K) reflects reduced surface randomness .
Q. How do statistical metrics (e.g., p-values, R²) ensure robustness in BB41 process optimization?
High R² (>0.98) indicates model predictability, while p-values (<0.05) confirm variable significance. For example, a p-value of 0.0004 in RSM studies validates the model’s reliability for scaling .
Q. What methodological challenges arise in reconciling kinetic and equilibrium data for BB41 adsorption?
Kinetic models (e.g., pseudo-second-order) may suggest rapid initial adsorption, while equilibrium data reflect saturation. Ensure consistent experimental conditions (e.g., temperature, agitation) and validate with error analysis (e.g., chi-square test) to align kinetic and equilibrium results .
Q. How can researchers address reproducibility issues in BB41 adsorption studies?
Document protocols transparently, including exact adsorbent preparation steps (e.g., NaOH modification of rice husk), instrumentation calibration, and data collection intervals. Share raw datasets and statistical codes to enable replication .
Q. What gaps exist in current BB41 research, and how can they be addressed methodologically?
Underexplored areas include long-term adsorbent stability, ecotoxicological impacts of spent adsorbents, and molecular-level interaction mechanisms. Address these through lifecycle assessments, DFT simulations, or in situ spectroscopic analysis during adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
